

# Application Notes and Protocols for Chromatin Immunoprecipitation (ChIP) using EPZ-4777

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## Compound of Interest

Compound Name: EPZ-4777

Cat. No.: B15586608

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## For Researchers, Scientists, and Drug Development Professionals

### Introduction

**EPZ-4777** is a potent and highly selective small-molecule inhibitor of the histone methyltransferase DOT1L (Disruptor of Telomeric Silencing 1-Like), with an in vitro IC<sub>50</sub> of 0.4 nM.[1][2][3][4] It functions as a competitive antagonist of the S-adenosylmethionine (SAM) cofactor, thereby preventing the methylation of histone H3 at lysine 79 (H3K79).[5] Deregulated DOT1L activity and subsequent H3K79 hypermethylation are critical drivers in the pathogenesis of certain cancers, particularly MLL-rearranged (Mixed Lineage Leukemia) leukemias.[5][6][7] In these leukemias, the MLL fusion protein aberrantly recruits DOT1L to target genes, leading to their inappropriate expression and leukemogenesis.[5][7] **EPZ-4777** selectively inhibits H3K79 methylation, blocks the expression of these leukemogenic genes, and induces cell cycle arrest, apoptosis, and differentiation in MLL-rearranged cancer cells.[1][5][6][8]

This document provides a detailed protocol for utilizing **EPZ-4777** in Chromatin Immunoprecipitation (ChIP) assays to investigate its effects on H3K79 methylation and the chromatin occupancy of specific proteins.

## Data Presentation

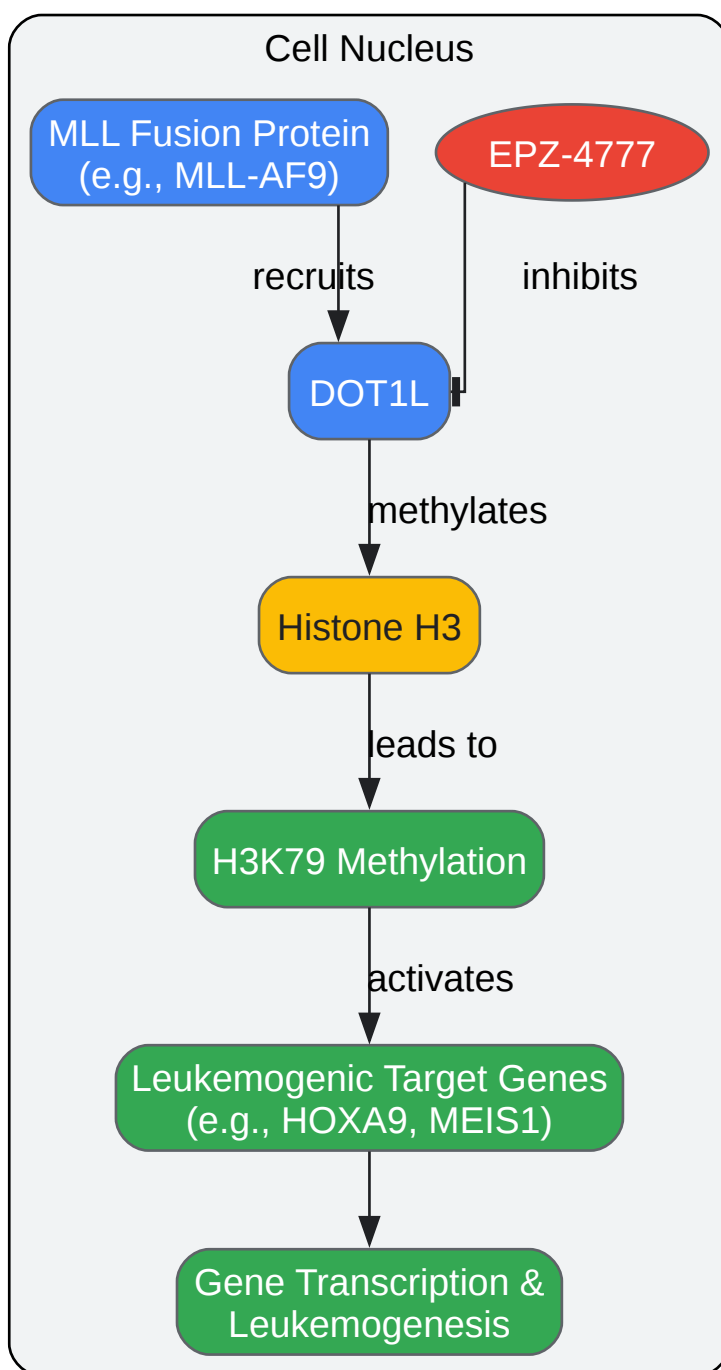
Table 1: **EPZ-4777** Properties and In Vitro Activity

Property	Value	Reference
Target	DOT1L (Histone H3 Lysine 79 Methyltransferase)	<a href="#">[2]</a> <a href="#">[3]</a>
Mechanism of Action	S-adenosylmethionine (SAM) competitive inhibitor	<a href="#">[5]</a>
IC50 (cell-free)	0.4 nM	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a>
Selectivity	>1000-fold over other tested protein methyltransferases	<a href="#">[2]</a> <a href="#">[3]</a>
Cellular Effect	Inhibition of H3K79 methylation	<a href="#">[5]</a> <a href="#">[6]</a> <a href="#">[8]</a> <a href="#">[9]</a>

Table 2: Recommended Cellular Treatment Conditions for ChIP

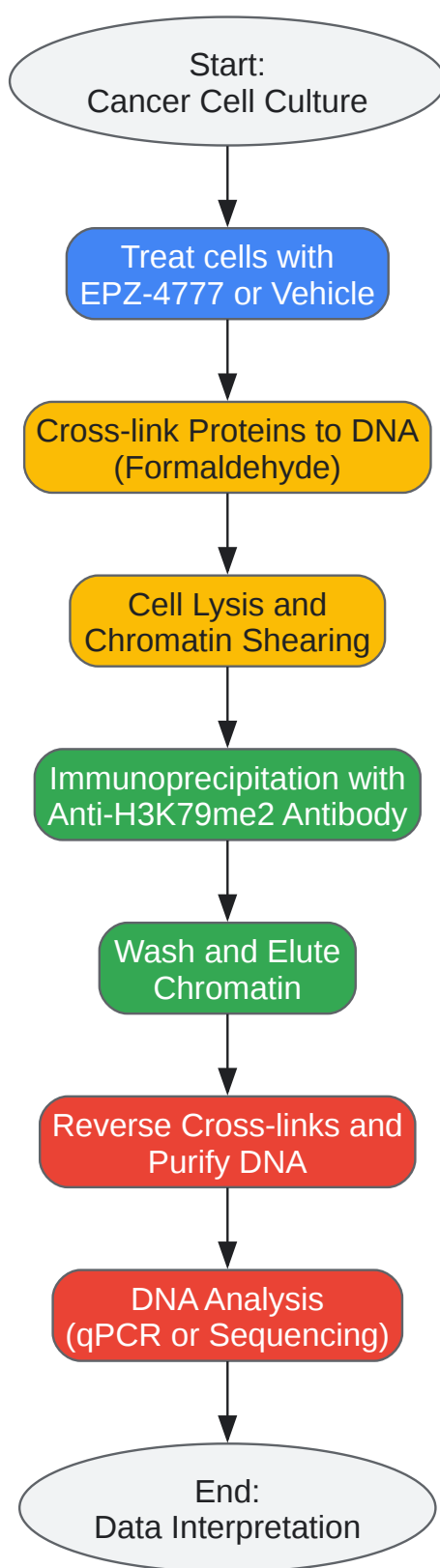
Cell Line Type	Recommended EPZ-4777 Concentration	Treatment Duration	Notes	Reference
MLL-rearranged leukemia cells (e.g., MV4-11, MOLM-13)	1 - 10 $\mu$ M	48 - 96 hours	Concentration and duration should be optimized for the specific cell line and experimental goals. A concentration of 3 $\mu$ M has been shown to be effective in inhibiting proliferation.	<a href="#">[6]</a>
Other cancer cell lines (e.g., colorectal cancer)	30 - 70 $\mu$ M	24 - 72 hours	Higher concentrations may be required for less sensitive cell lines.	<a href="#">[10]</a>

## Signaling Pathway and Experimental Workflow



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Caption: **EPZ-4777** inhibits DOT1L-mediated H3K79 methylation.



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